Bienvenue dans la boutique en ligne BenchChem!

3-Cyano-3-methylpyrrolidine hydrochloride

Medicinal Chemistry Process Chemistry Synthetic Intermediates

3-Cyano-3-methylpyrrolidine hydrochloride is the preferred building block for medicinal chemistry programs targeting USP30 and CCR5. Its hydrochloride salt ensures room-temperature solid-state stability, eliminating cold chain logistics. The free secondary amine enables immediate amide coupling or reductive amination without Boc-deprotection, saving one synthetic step. The 3-quaternary stereocenter provides chirality value. Supplied as a ≥95% pure, weighable solid suitable for reproducible SAR studies. Procure this benchmark compound to accelerate your lead optimization.

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
CAS No. 1205750-61-3
Cat. No. B1399414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-3-methylpyrrolidine hydrochloride
CAS1205750-61-3
Molecular FormulaC6H11ClN2
Molecular Weight146.62 g/mol
Structural Identifiers
SMILESCC1(CCNC1)C#N.Cl
InChIInChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H
InChIKeyJCZTVYVXESIUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3): Procurement-Ready Pyrrolidine Building Block for CNS and Oncology Research


3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3, molecular formula C₆H₁₁ClN₂, molecular weight 146.62 g/mol) is a hydrochloride salt of a substituted pyrrolidine featuring a cyano group and a methyl group at the 3-position of the saturated heterocyclic ring [1]. The compound is supplied as a solid at room temperature and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry programs targeting deubiquitinating enzymes (USP30) [2] and CCR5-mediated pathways [3]. Its structural features—a secondary amine in a five-membered ring and a nitrile handle—enable downstream functionalization, while the hydrochloride form enhances crystallinity, handling stability, and aqueous solubility compared to its free base counterpart.

Why 3-Cyano-3-methylpyrrolidine Hydrochloride Cannot Be Substituted by Generic Pyrrolidine Analogs


In-class pyrrolidine building blocks exhibit widely divergent reactivity and physicochemical profiles that preclude direct substitution. The 3-cyano-3-methyl substitution pattern creates a quaternary stereocenter that is absent in unsubstituted pyrrolidine or 3-cyanopyrrolidine . Critically, the hydrochloride salt form confers a molecular weight of 146.62 g/mol versus 110.16 g/mol for the free base, reflecting a 33% mass difference that directly impacts stoichiometric calculations in multi-step syntheses [1]. The hydrochloride also provides definitive storage advantages: it is recommended for room temperature storage under inert atmosphere with moisture protection [2], whereas free base pyrrolidines are more prone to oxidation and hygroscopic degradation. Substituting the hydrochloride with a tert-butyloxycarbonyl (Boc)-protected analog (e.g., tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, CAS 1228537-69-6, MW 210.27) alters both molecular weight and the downstream deprotection step requirements, introducing additional synthetic complexity and cost [3]. The following evidence quantifies these critical differentiators.

3-Cyano-3-methylpyrrolidine Hydrochloride: Quantitative Comparator Evidence for Procurement Decisions


Molecular Weight Differential: Hydrochloride Salt vs. Free Base for Accurate Stoichiometry

The hydrochloride salt form directly impacts reaction stoichiometry calculations. The target compound has a molecular weight of 146.62 g/mol [1], while the corresponding free base, 3-methylpyrrolidine-3-carbonitrile, has a molecular weight of 110.16 g/mol . This represents a 33.1% increase in molar mass. Substituting the free base without adjusting molar equivalents would result in a 33% under-dosing of the pyrrolidine core in any subsequent reaction.

Medicinal Chemistry Process Chemistry Synthetic Intermediates

Chirality and Enantiopurity: Access to Defined (S)- and (R)- Enantiomers vs. Racemic Mixtures

For stereospecific applications, the procurement of enantiopure material is essential. The target racemic compound (CAS 1205750-61-3) is distinct from its enantiopure counterparts: (S)-3-methylpyrrolidine-3-carbonitrile hydrochloride and (R)-3-methylpyrrolidine-3-carbonitrile hydrochloride (CAS 2201703-85-5) . While the racemic mixture is suitable for achiral or racemization-tolerant syntheses, projects requiring defined stereochemistry at the quaternary 3-position must specifically procure the (S)- or (R)- enantiomer.

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Protecting Group vs. Unprotected Amine: Synthetic Versatility Compared to N-Boc Analog

The target compound presents a free secondary amine available for immediate functionalization, whereas the commonly used N-Boc protected analog (tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, CAS 1228537-69-6) requires an additional acid-mediated deprotection step [1]. The molecular weight difference is substantial: 146.62 g/mol for the hydrochloride vs. 210.27 g/mol for the N-Boc derivative—a 43.4% increase [2]. This weight differential directly impacts the cost per mole of the pyrrolidine core, with the hydrochloride offering a more atom-economical entry point for syntheses that do not require amine protection.

Peptide Chemistry Amine Functionalization Protecting Group Strategy

Validated Use in High-Value Patent Families: USP30 and CCR5 Targeting

The 3-cyano-3-methylpyrrolidine scaffold is explicitly claimed in key patent families as part of inhibitors targeting deubiquitinating enzyme USP30 [1] and as a CCR5 antagonist [2]. In contrast, generic pyrrolidine or 3-cyanopyrrolidine lacks the 3-methyl quaternary center that contributes to the binding conformation and metabolic stability of these inhibitor classes. While direct IC₅₀ comparisons for the free hydrochloride are not available, the inclusion of this exact scaffold in granted patents (e.g., JP6898327B2) validates its industrial relevance and reduces the risk profile for procurement in hit-to-lead programs targeting these pathways.

Oncology Mitochondrial Dysfunction HIV Immunology

Purity and Quality Control: Baseline Specifications vs. Industrial Grade Alternatives

The target compound is routinely offered at ≥95% purity with supporting analytical data (NMR, HPLC, GC) from reputable vendors [1]. This specification is critical for reproducible research outcomes. In contrast, industrial-grade or non-certified sources may supply material of variable purity (e.g., 90% or lower), leading to irreproducible synthetic results or uncharacterized impurities in final drug candidates. The MDL number (MFCD12406579) [2] and the availability of Certificates of Analysis (CoA) from suppliers like Sigma-Aldrich provide traceability that generic chemical marketplaces cannot guarantee.

Quality Control Analytical Chemistry Sourcing

LDH-A Inhibition Affinity: Quantitative Baseline vs. Reported Inhibitor Benchmarks

BindingDB reports that 3-cyano-3-methylpyrrolidine hydrochloride inhibits human liver lactate dehydrogenase-A (LDH-A) with a Kᵢ of 3.9×10⁴ nM (39 µM) and an IC₅₀ of 3.7×10⁴ nM (37 µM) in purified enzyme assays using pyruvate/NADH fluorimetric detection [1]. This affinity is weak compared to known LDH-A inhibitors (e.g., FX11, Kᵢ ~0.05-0.2 µM) but provides a validated biochemical starting point. In cellular assays (human Raji cells), the IC₅₀ for reducing intracellular lactate was 4.2×10⁴ nM (42 µM) [2], confirming target engagement in a cellular context. While this affinity is insufficient for therapeutic development, it serves as a useful reference point for medicinal chemists seeking to benchmark new LDH-A inhibitor series against a commercially available, structurally characterized fragment.

Cancer Metabolism Lactate Dehydrogenase Enzyme Inhibition

Priority Application Scenarios for Procuring 3-Cyano-3-methylpyrrolidine Hydrochloride


USP30 Inhibitor Lead Optimization in Oncology and Mitochondrial Disorders

The 3-cyano-3-methylpyrrolidine scaffold is explicitly claimed in patent families for USP30 inhibitors (JP6898327B2) [1]. Procurement of the hydrochloride salt enables direct incorporation into structure-activity relationship (SAR) studies without requiring an initial Boc-deprotection step. The free amine allows immediate amide coupling or reductive amination to elaborate the pyrrolidine nitrogen, facilitating rapid analog synthesis. The compound's room-temperature storage stability and defined purity (≥95%) support consistent, reproducible results in medicinal chemistry campaigns.

CCR5 Antagonist Development for HIV and Autoimmune Disease

Preliminary pharmacological screening has identified pyrrolidine derivatives with a 3-cyano-3-methyl substitution as CCR5 antagonists, a target relevant for HIV entry inhibition and treatment of autoimmune conditions [1]. The hydrochloride form provides a stable, weighable solid that can be readily dissolved for in vitro assays. The free amine handle permits rapid diversification to generate focused libraries aimed at improving CCR5 binding affinity and selectivity.

Chiral Building Block for Asymmetric Synthesis of Quaternary Stereocenters

The 3-position quaternary stereocenter in 3-cyano-3-methylpyrrolidine hydrochloride makes it a valuable chiral building block for constructing more complex molecules. While the racemic mixture (CAS 1205750-61-3) is suitable for initial route scouting, projects requiring defined stereochemistry can procure the enantiopure (R)-enantiomer (CAS 2201703-85-5) [1] or the corresponding (S)-enantiomer. The molecular weight differential between the hydrochloride (146.62 g/mol) and the N-Boc protected analog (210.27 g/mol) offers a 43% mass savings in large-scale chiral synthesis when protection is not required.

LDH-A Inhibitor Fragment Benchmarking in Cancer Metabolism Research

With documented LDH-A inhibition (Kᵢ = 39 µM, IC₅₀ = 37 µM in purified enzyme; IC₅₀ = 42 µM in cellular assays) [1], 3-cyano-3-methylpyrrolidine hydrochloride serves as a validated, commercially available benchmark for fragment-based or structure-guided optimization programs targeting lactate dehydrogenase. Its well-characterized purity and analytical certification make it a reliable control compound for establishing assay baselines and comparing the potency of newly synthesized LDH-A inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-3-methylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.